1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a quinazolinylpiperazine moiety, and a piperidinone core. Its multifaceted structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Fluorophenyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable nucleophile to form the 2-fluorophenylmethyl intermediate.
Quinazolinylpiperazine Formation: The next step involves the synthesis of the quinazolinylpiperazine moiety. This can be achieved by reacting 4-chloroquinazoline with piperazine under basic conditions.
Coupling Reaction: The final step involves coupling the fluorophenylmethyl intermediate with the quinazolinylpiperazine moiety in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is used in the study of receptor binding and signal transduction pathways.
Biology: The compound is used in cellular assays to study its effects on cell proliferation and apoptosis.
Industry: It is explored for its potential use in the development of new drugs and chemical probes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- 1-[(2-Chlorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
- 1-[(2-Bromophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo-substituted analogs. This makes it a valuable compound for studying the effects of fluorine substitution in medicinal chemistry.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-(4-quinazolin-4-ylpiperazine-1-carbonyl)piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c26-21-7-3-1-5-18(21)15-31-16-19(9-10-23(31)32)25(33)30-13-11-29(12-14-30)24-20-6-2-4-8-22(20)27-17-28-24/h1-8,17,19H,9-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICGOKPXYPNOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)N2CCN(CC2)C3=NC=NC4=CC=CC=C43)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.